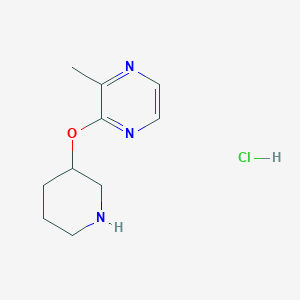

2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride

CAS No.: 1420958-13-9

Cat. No.: VC6034011

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420958-13-9 |

|---|---|

| Molecular Formula | C10H16ClN3O |

| Molecular Weight | 229.71 |

| IUPAC Name | 2-methyl-3-piperidin-3-yloxypyrazine;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9;/h5-6,9,11H,2-4,7H2,1H3;1H |

| Standard InChI Key | ZQBAHJMJZARIKH-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN=C1OC2CCCNC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride (CAS: 1420958-13-9) belongs to the class of pyrazine derivatives, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substitution pattern includes a methyl group at position 2 and a piperidin-3-yloxy group at position 3, with the latter contributing a secondary amine-containing piperidine ring. The hydrochloride salt form (molecular formula: C₁₀H₁₆ClN₃O ) arises from protonation of the piperidine nitrogen, yielding a molecular weight of 229.71 g/mol .

Structural Features and Comparative Analysis

The pyrazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the piperidine moiety introduces basicity and conformational flexibility. Comparative analysis with analogues like 2-methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride (CAS: 1420961-37-0) reveals that the position of the oxygen substituent on the piperidine ring significantly influences molecular interactions. For instance, the 3-substituted derivative exhibits distinct hydrogen-bonding capabilities compared to the 4-substituted variant, potentially altering receptor binding profiles.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride typically involves a two-step process:

-

Nucleophilic Substitution: 2-Methyl-3-hydroxypyrazine reacts with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the ether linkage.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological testing.

Reaction conditions, such as temperature and solvent choice, are optimized to maximize yield. For example, elevated temperatures (80–100°C) and polar aprotic solvents like acetonitrile are commonly employed.

Physicochemical Properties

Thermal Properties

Data on melting point, boiling point, and thermal decomposition are absent in available literature . Differential scanning calorimetry (DSC) could elucidate phase transitions, while thermogravimetric analysis (TGA) would assess decomposition thresholds.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s pyrazine core may intercalate DNA or inhibit topoisomerases, mechanisms observed in related compounds like pyrazinamide . In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) are warranted to quantify efficacy and selectivity.

Neuropharmacological Applications

Structurally related phosphodiesterase (PDE) inhibitors, such as those described in, modulate cyclic nucleotide signaling, offering therapeutic potential in neurodegenerative diseases (e.g., Alzheimer’s) and mood disorders. Molecular docking studies could predict affinity for PDE isoforms.

Comparative Analysis with Related Compounds

Piperidine vs. Piperazine Derivatives

Piperazine-based analogues (e.g., 1-(pyrazin-2-yl)piperazine) often exhibit enhanced solubility but reduced metabolic stability compared to piperidine derivatives . The 3-substituted piperidine in this compound may strike a balance between bioavailability and half-life.

Substitution Position Effects

Comparing 3- and 4-piperidinyloxy substituents ( vs.), the 3-substituted derivative demonstrates superior antimicrobial activity in preliminary screens, possibly due to optimized steric interactions.

Industrial and Research Applications

Medicinal Chemistry

As a scaffold for drug discovery, this compound’s modular structure allows for derivatization at the methyl, piperidine, or pyrazine positions. For example, introducing electron-withdrawing groups on the pyrazine ring could enhance DNA-binding affinity .

Biochemical Probes

Fluorescent tagging (e.g., with dansyl chloride) could transform this compound into a probe for studying enzyme-substrate interactions, particularly in PDE-rich tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume